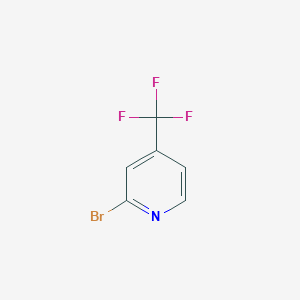

2-Bromo-4-(trifluorometil)piridina

Descripción general

Descripción

2-Bromo-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative that is of interest due to its potential applications in various chemical reactions and as a building block in organic synthesis. The presence of both bromine and trifluoromethyl groups on the pyridine ring can significantly influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of halogenated pyridines, such as 2-bromo-4-iodopyridine, has been achieved through methods like the 'halogen dance' reaction, which involves the use of lithium diisopropylamide (LDA) and iodine starting from 2-bromopyridine . Although the specific synthesis of 2-Bromo-4-(trifluoromethyl)pyridine is not detailed in the provided papers, similar synthetic strategies could potentially be applied, considering the reactivity of the bromine and trifluoromethyl substituents.

Molecular Structure Analysis

The molecular structure of related brominated pyridine compounds has been studied using single-crystal X-ray diffraction data . These studies provide insights into the molecular geometry, intermolecular hydrogen bonding, and π-π interactions present in the crystal packing. Computational methods, such as density functional theory (DFT), have been employed to characterize the molecular structure and properties of similar compounds .

Chemical Reactions Analysis

The reactivity of brominated pyridines is influenced by the substituents on the pyridine ring. For instance, bis(pyridine)-based bromonium ions have been shown to react with various acceptors, including alkenes and collidine, through a dissociative mechanism . The halocyclization reaction of 4-penten-1-ol mediated by bis(2-substituted pyridine) bromonium triflates demonstrates the influence of substituents on the reaction mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines are affected by the nature of the substituents. Spectroscopic techniques such as FT-IR and NMR have been used to characterize the structure of similar compounds . Computational studies provide additional information on the vibrational frequencies, chemical shifts, and non-linear optical (NLO) properties . The antimicrobial activities of these compounds have also been tested, indicating potential biological relevance .

Aplicaciones Científicas De Investigación

Agroquímicos

2-Bromo-4-(trifluorometil)piridina: es un intermedio clave en la síntesis de agroquímicos. Sus derivados se utilizan principalmente para la protección de cultivos contra plagas. La parte trifluorometilpiridina (TFMP), a la que pertenece este compuesto, se ha incorporado a más de 20 nuevos agroquímicos que han adquirido nombres comunes ISO .

Productos farmacéuticos

En la industria farmacéutica, los derivados de TFMP, incluida la This compound, se han utilizado para desarrollar ingredientes activos. Cinco productos farmacéuticos que contienen la parte TFMP han recibido la aprobación de comercialización, y varios candidatos se encuentran actualmente en ensayos clínicos .

Síntesis de derivados de TFMP

El compuesto sirve como un bloque de construcción importante para la síntesis de varios derivados de TFMP. Estos derivados luego se utilizan para crear compuestos con posibles actividades biológicas debido a las propiedades fisicoquímicas únicas del átomo de flúor combinado con la parte piridina .

Productos veterinarios

Similar a su uso en productos farmacéuticos para humanos, la This compound también participa en el desarrollo de productos veterinarios. Se han aprobado dos productos veterinarios que contienen la parte TFMP para su comercialización, lo que indica su importancia en la salud animal .

Síntesis orgánica

Este compuesto se utiliza en síntesis orgánica, particularmente en la preparación de aminopiridinas a través de reacciones de aminación. Actúa como reactivo que contribuye a la formación de estructuras orgánicas complejas .

Catálisis

This compound: puede funcionar como un ligando catalítico. Está involucrado en la preparación regioselectiva de tetrametilbifenilos a través del acoplamiento oxidativo aeróbico de xileno, catalizado por paladio .

Ciencia de materiales

Las propiedades únicas de los derivados de TFMP los hacen adecuados para el desarrollo de materiales funcionales. La incorporación de átomos de flúor puede alterar significativamente las propiedades físicas de los materiales, lo que lleva a nuevas aplicaciones en la ciencia de los materiales .

Ciencia ambiental

La investigación sobre los derivados de TFMP, incluida la This compound, contribuye a la comprensión del comportamiento ambiental de los productos químicos orgánicos fluorados. Esto es crucial para evaluar el impacto ambiental y diseñar agroquímicos y productos farmacéuticos ecológicos .

Mecanismo De Acción

Target of Action

It is known to affect the respiratory system .

Mode of Action

It is often used as a reagent in organic synthesis, particularly in ligand preparation and organic catalytic reactions .

Biochemical Pathways

The compound is involved in the regioselective deprotonation at C-3 with Lithium diisopropylamide (LDA), followed by trapping with carbon dioxide, which provides the corresponding nicotinic acid . This suggests that it may play a role in the biochemical pathway leading to the synthesis of nicotinic acid.

Result of Action

It is used in the preparation of pyrazolopyridines as kinase lrrk2 inhibitors for treating and preventing cancer and neurodegenerative diseases .

Action Environment

The compound should be stored in a dark place, sealed in dry, and at room temperature . It is also recommended to ensure adequate ventilation during its use and avoid dust formation . These environmental factors can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

It is known that it undergoes regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide to provide the corresponding nicotinic acid

Molecular Mechanism

It is known to undergo regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide to provide the corresponding nicotinic acid

Propiedades

IUPAC Name |

2-bromo-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3N/c7-5-3-4(1-2-11-5)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVHLUMAQLUNTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381807 | |

| Record name | 2-Bromo-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175205-81-9 | |

| Record name | 2-Bromo-4-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

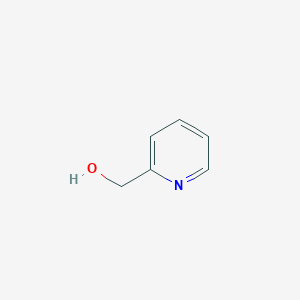

Q1: How is 2-Bromo-4-(trifluoromethyl)pyridine utilized in the synthesis of OLED materials?

A1: This compound serves as a crucial starting material for synthesizing ligands used in phosphorescent iridium(III) complexes, which are essential components of OLEDs. [, ] The bromine atom and the trifluoromethyl group offer sites for further functionalization through reactions like Suzuki coupling. [, , ] This allows for the fine-tuning of the electronic properties of the resulting ligands, ultimately influencing the color of light emitted by the OLED. For instance, researchers have successfully used 2-Bromo-4-(trifluoromethyl)pyridine to create red-emitting iridium(III) complexes by coupling it with electron-donating groups like thiophenes. []

Q2: What is the role of electron density in designing ligands from 2-Bromo-4-(trifluoromethyl)pyridine for OLED applications?

A2: The electron density of the ligands plays a crucial role in determining the phosphorescence emission maxima, which dictates the color of light emitted by the OLED. [] 2-Bromo-4-(trifluoromethyl)pyridine itself has both electron-withdrawing (trifluoromethyl) and electron-donating (bromine) groups. By carefully choosing coupling partners with specific electron donating or withdrawing properties, researchers can fine-tune the overall electron density of the ligand. This control over electron density allows for the precise engineering of the energy gap between the ground and excited states of the iridium(III) complex, ultimately determining the color of emitted light. []

Q3: What are the steric effects associated with 2-Bromo-4-(trifluoromethyl)pyridine in chemical reactions?

A3: The presence of both bromine and a trifluoromethyl group adjacent to each other on the pyridine ring leads to significant steric hindrance. [] This steric bulk can influence the regioselectivity of reactions. For example, while deprotonation of similar molecules might occur at the position flanked by both bromine and trifluoromethyl, the presence of a bulky substituent like a methoxy group at the adjacent position can completely hinder this reaction. [] This highlights the importance of considering steric effects when designing synthetic strategies involving 2-Bromo-4-(trifluoromethyl)pyridine.

Q4: What are the potential advantages of incorporating a hexyl group into the ligand structure derived from 2-Bromo-4-(trifluoromethyl)pyridine for OLED applications?

A4: Introducing a hexyl group into the ligand structure can enhance the solubility of the resulting iridium(III) complex, making it suitable for solution processing techniques. [] This is particularly important for large-scale manufacturing of OLED devices, as solution processing offers advantages over vacuum deposition methods in terms of cost and scalability.

Q5: What spectroscopic techniques are commonly employed to characterize 2-Bromo-4-(trifluoromethyl)pyridine and its derivatives?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is routinely used to confirm the structure and purity of 2-Bromo-4-(trifluoromethyl)pyridine and its derivatives. [, ] Additionally, UV-Visible spectroscopy and Photoluminescence (PL) spectroscopy are crucial for characterizing the optical properties of the synthesized iridium(III) complexes, providing information about their absorption and emission characteristics, respectively. [, ] These techniques are essential for evaluating the suitability of the materials for OLED applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

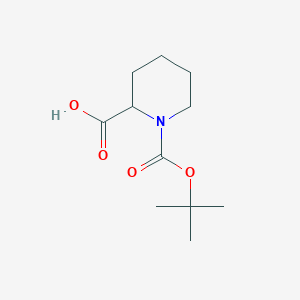

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1)](/img/structure/B130397.png)